Product packaging for Tris(2-cyanoethyl)phosphine oxide(Cat. No.:CAS No. 1439-41-4)

Tris(2-cyanoethyl)phosphine oxide

Cat. No.: B072299
CAS No.: 1439-41-4
M. Wt: 209.18 g/mol
InChI Key: ILFYYSUCZQEGOL-UHFFFAOYSA-N
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Description

Tris(2-cyanoethyl)phosphine oxide is a specialized organophosphorus compound of significant interest in synthetic and coordination chemistry. Its primary research value lies in its role as a versatile precursor for the synthesis of sophisticated phosphine ligands. The three cyanoethyl groups can be selectively cleaved under basic conditions or via other chemical transformations, providing a protected route to valuable secondary phosphine oxides (SPOs) and, subsequently, to tertiary phosphines. These resulting ligands are crucial for forming catalysts used in cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and hydroformylation, where they modulate the electronic and steric properties of the metal center to enhance catalytic activity and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N3OP B072299 Tris(2-cyanoethyl)phosphine oxide CAS No. 1439-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1439-41-4

Molecular Formula

C9H12N3OP

Molecular Weight

209.18 g/mol

IUPAC Name

3-[bis(2-cyanoethyl)phosphoryl]propanenitrile

InChI

InChI=1S/C9H12N3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-3,7-9H2

InChI Key

ILFYYSUCZQEGOL-UHFFFAOYSA-N

SMILES

C(CP(=O)(CCC#N)CCC#N)C#N

Canonical SMILES

C(CP(=O)(CCC#N)CCC#N)C#N

Other CAS No.

1439-41-4

Origin of Product

United States

Synthetic Methodologies and Precursor Pathways to Tris 2 Cyanoethyl Phosphine Oxide

Synthesis of Tris(2-cyanoethyl)phosphine (B149526) (TCeP) as a Key Intermediate

Tris(2-cyanoethyl)phosphine is a stable, solid trialkylphosphine that serves as the direct precursor to its oxide. wikipedia.org Its synthesis is typically achieved through the addition of a P-H bond across the double bond of acrylonitrile (B1666552), a reaction known as hydrophosphination.

Reaction of Tetrakis(hydroxymethyl)phosphonium (B1206150) Chloride with Acrylonitrile in the Presence of a Base

A primary industrial route for synthesizing TCeP utilizes tetrakis(hydroxymethyl)phosphonium chloride (THPC) as a stabilized source of phosphine (B1218219). evitachem.com Due to the highly toxic and flammable nature of phosphine gas (PH₃), THPC is a preferred and safer precursor. evitachem.comwikipedia.org The reaction mechanism involves the in-situ generation of tris(hydroxymethyl)phosphine (B1196123) from THPC under basic conditions. wikipedia.org This intermediate then reacts with acrylonitrile.

The process is a base-catalyzed hydrophosphination. evitachem.com Key operational parameters are critical for maximizing the yield of the desired product. evitachem.com Control of pH is essential, with optimal yields achieved in a pH range of 7–9, typically maintained with sodium hydroxide (B78521) or potassium hydroxide. evitachem.com The stoichiometry between THPC and the base is also important; a 1:1 molar ratio is considered effective for maximizing the yield of tris(2-cyanoethyl)phosphine. evitachem.com

Table 1: Key Parameters for TCeP Synthesis from THPC
ParameterConditionRationale/Notes
Phosphine PrecursorTetrakis(hydroxymethyl)phosphonium chloride (THPC)Safer, stabilized alternative to highly toxic phosphine gas. evitachem.com
pH Range7–9Optimal for yield, maintained by bases like NaOH or KOH. evitachem.com
Stoichiometry1:1 molar ratio of THPC to baseMaximizes the efficiency of tris(2-cyanoethyl)phosphine formation. evitachem.com
TemperatureControlled, below 50°CThe reaction is exothermic; temperature control prevents the formation of side products. evitachem.com

Reaction of Tris(hydroxymethyl)phosphine with Acrylonitrile

Tris(hydroxymethyl)phosphine can be used directly for the synthesis of TCeP. This method involves a base-catalyzed reaction between tris(hydroxymethyl)phosphine and acrylonitrile. evitachem.com The reaction is typically conducted in an aqueous medium at ambient temperatures. evitachem.com Common bases employed include sodium hydroxide or potassium hydroxide. evitachem.com While this method is straightforward, reported yields vary, generally falling within the range of 29% to 45%, contingent on specific reaction conditions such as reactant concentrations and reaction time. evitachem.comchemicalbook.com

Hydrophosphination Reactions for Cyanoethylphosphine Formation

Hydrophosphination represents a versatile and fundamental method for forming P-C bonds. researchgate.net The most direct route involves the addition of phosphine (PH₃) to an activated alkene like acrylonitrile in the presence of a basic catalyst. wikipedia.orgwikipedia.org The reaction proceeds as a Michael addition. wikipedia.org

PH₃ + 3 CH₂=CHCN → P(CH₂CH₂CN)₃

While effective, the use of PH₃ gas is often avoided in many settings due to its extreme toxicity and pyrophoric nature in air. wikipedia.org This has led to the preference for phosphine precursors like THPC in industrial applications. evitachem.com The hydrophosphination of acrylonitrile is not limited to PH₃ and can be performed with substituted phosphines as well, often employing metal catalysts to facilitate the reaction. researchgate.net

Oxidative Pathways for the Preparation of Tris(2-cyanoethyl)phosphine Oxide

The conversion of the phosphine intermediate to the final phosphine oxide product enhances the compound's stability. evitachem.com This transformation is achieved through a controlled oxidation process.

Controlled Oxidation of Tris(2-cyanoethyl)phosphine

Tris(2-cyanoethyl)phosphine is readily oxidized to form this compound. evitachem.com This oxidation step is a common reaction for tertiary phosphines. A frequently used and effective oxidizing agent for this conversion is hydrogen peroxide (H₂O₂). evitachem.comrsc.org The reaction involves the addition of an oxygen atom to the phosphorus center, forming a stable P=O double bond. evitachem.com This conversion is crucial as it transforms the phosphine into its more stable oxide form. evitachem.com

Investigation of Reaction Conditions for Optimized Yield and Selectivity

Optimizing the reaction conditions is crucial for achieving high yield and purity of this compound. For the initial synthesis of the TCeP precursor, controlling the exothermicity of the hydrophosphination is vital. evitachem.com Temperatures exceeding 50°C can promote the formation of unwanted side products, including phosphine oxides, directly during the first stage. evitachem.com

For the subsequent oxidation step, the conditions must be controlled to ensure selective conversion of the phosphine to the phosphine oxide without causing cleavage of the P-C bonds or other side reactions. rsc.org While specific optimization studies for the oxidation of TCeP are not extensively detailed in the provided context, general principles for phosphine oxidation apply. These include controlling the stoichiometry of the oxidant (e.g., hydrogen peroxide) and the reaction temperature. For instance, studies on the reduction of related compounds have shown that conducting reactions at lower temperatures, such as on ice, can minimize the formation of interference peaks and byproducts. nih.gov Applying such temperature control to the oxidation process could similarly enhance the selectivity and purity of the final this compound product.

Table 2: Summary of Synthetic Steps and Conditions
StepReactantsKey Conditions/ReagentsProductReference
1. TCeP Synthesis (Route A)Tetrakis(hydroxymethyl)phosphonium chloride, AcrylonitrileBase (e.g., NaOH), pH 7-9, T < 50°CTris(2-cyanoethyl)phosphine (TCeP) evitachem.com
1. TCeP Synthesis (Route B)Tris(hydroxymethyl)phosphine, AcrylonitrileBase (e.g., KOH), Aqueous mediumTris(2-cyanoethyl)phosphine (TCeP) evitachem.com
2. OxidationTris(2-cyanoethyl)phosphineOxidizing agent (e.g., H₂O₂)This compound evitachem.comrsc.org

Alternative Synthetic Routes and Derivatization Strategies

While the most common route to this compound involves the direct oxidation of its corresponding phosphine, alternative synthetic methodologies and subsequent derivatization strategies offer pathways to this compound and its functionalized analogues. These methods can provide alternative precursors or introduce chemical diversity for various applications.

Alternative Synthetic Approaches

The primary synthesis of Tris(2-cyanoethyl)phosphine is achieved through the hydrophosphination of acrylonitrile with phosphine (PH₃). mdpi.comwikipedia.org The resulting phosphine is then oxidized, often with agents like hydrogen peroxide, to yield this compound. evitachem.com

An alternative conceptual approach involves the Michael addition of a phosphine source to an activated alkene. While the direct base-catalyzed reaction of phosphine gas with acrylonitrile is well-established for the precursor, chemicalbook.com other strategies common in organophosphorus chemistry could be adapted. For instance, the reaction of a primary or secondary phosphine oxide containing a cyanoethyl group with acrylonitrile could build the molecule stepwise. General catalytic methods for forming P-C bonds, such as nickel- or palladium-catalyzed coupling reactions, represent another broad avenue for synthesizing functionalized phosphine oxides, though specific application to this exact structure is not widely documented. organic-chemistry.org

A notable precursor pathway involves the reaction of tris(hydroxymethyl)phosphine with acrylonitrile in a basic aqueous medium, followed by an oxidation step to form the final phosphine oxide product. evitachem.com This method circumvents the use of highly toxic phosphine gas.

Table 1: Overview of Potential Alternative Synthetic Pathways
MethodPrecursorsGeneral ConditionsKey Characteristics
Stepwise Michael AdditionBis(2-cyanoethyl)phosphine, AcrylonitrileBase catalysisBuilds the molecule sequentially, allowing for unsymmetrical derivatives.
Reaction from HydroxymethylphosphineTris(hydroxymethyl)phosphine, AcrylonitrileBase (e.g., NaOH, KOH), aqueous medium, followed by oxidation (e.g., H₂O₂)Avoids the use of phosphine gas; yields reported between 29-45%. evitachem.com
Catalytic C-P CouplingH-phosphine oxides, Alkenyl halides/nonaflatesPalladium or Nickel catalystsA general method for creating C-P bonds, offering broad substrate scope for analogous structures. organic-chemistry.org

Derivatization Strategies

This compound possesses two main sites for chemical modification: the cyanoethyl side chains and the phosphine oxide group itself. These derivatizations can alter the compound's solubility, reactivity, and coordinating properties.

Modification of the Cyanoethyl Side Chains

The nitrile functional groups are amenable to several classic transformations.

Hydrolysis to Carboxylic Acids: The three cyano groups can be hydrolyzed under acidic conditions to yield the corresponding tricarboxylic acid. The related compound, Tris(2-cyanoethyl)phosphine, is known to undergo acid hydrolysis with refluxing aqueous HCl to produce Tris(2-carboxyethyl)phosphine (TCEP). sigmaaldrich.cnsigmaaldrich.comthermofisher.com It is well-established that this compound can also undergo hydrolysis to form derivatives. evitachem.com This transformation converts the lipophilic, nitrile-containing compound into a highly water-soluble derivative.

Reduction to Amines: The reduction of nitriles to primary amines is a fundamental reaction in organic synthesis. google.com This can be achieved through catalytic hydrogenation or with chemical reducing agents like borane (B79455) complexes. Applying this to this compound would produce Tris(3-aminopropyl)phosphine oxide, a derivative with three primary amine functionalities, significantly altering its chemical and coordinating properties.

Reactions Involving the Phosphine Oxide Moiety

The P=O bond is a robust functional group, but it can participate in several important reactions.

Reduction to Phosphine: The most common reaction of a tertiary phosphine oxide is its reduction back to the corresponding P(III) phosphine. wikipedia.org This deoxygenation is critical for recycling phosphine oxides that are byproducts of reactions like the Wittig or Mitsunobu reactions. mdpi.com A variety of silane-based reducing agents, such as trichlorosilane (B8805176) and tetramethyldisiloxane (TMDS), are effective for this purpose, often in the presence of a catalyst. organic-chemistry.orgresearchgate.net This process allows for the regeneration of Tris(2-cyanoethyl)phosphine from its oxide.

Coordination Chemistry: this compound can function as a ligand, coordinating to metal centers. It can act as a bidentate ligand, using the phosphine oxide oxygen and the nitrogen atoms of the cyano groups. evitachem.com The addition of an oxygen atom to the phosphorus center generally deactivates the donor abilities of the cyano-nitrogens compared to the parent phosphine. researchgate.net

Rearrangement Reactions: The phosphine oxide group can engage in more complex transformations. For example, phosphine oxides have been shown to react with bromophosphoranimines, leading to rearrangement products and the formation of new P-N-P linkages. researchgate.netnih.gov

Table 2: Summary of Derivatization Reactions
Reaction TypeReagents & ConditionsProductKey Outcome
Hydrolysis of Cyano GroupsAcidic conditions (e.g., refluxing aq. HCl)Tris(2-carboxyethyl)phosphine oxideIncreases water solubility; introduces carboxylic acid functionality. evitachem.comsigmaaldrich.cn
Reduction of Cyano GroupsCatalytic hydrogenation or chemical reductants (e.g., BH₃ complexes)Tris(3-aminopropyl)phosphine oxideIntroduces primary amine functionality. google.com
Reduction of Phosphine OxideSilanes (e.g., HSiCl₃, TMDS), often with catalystsTris(2-cyanoethyl)phosphineRegenerates the corresponding P(III) phosphine. organic-chemistry.org
Ligand CoordinationTransition metal saltsMetal-phosphine oxide complexForms coordination complexes, modulating metal center properties. evitachem.comresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of Tris 2 Cyanoethyl Phosphine Oxide

Single-Crystal X-ray Diffraction Studies of TCEPO

Single-crystal X-ray diffraction provides the most definitive method for establishing the precise atomic arrangement within a crystalline solid. nih.gov Studies on Tris(2-cyanoethyl)phosphine (B149526) oxide have yielded high-resolution data, enabling a detailed understanding of its molecular and crystal structure.

Determination of Molecular and Crystal Structures

The molecular structure of Tris(2-cyanoethyl)phosphine oxide has been unequivocally determined through single-crystal X-ray analysis. brandeis.edudtic.mil The compound crystallizes in a rhombohedral system. brandeis.eduevitachem.com The phosphorus atom is central to a tetrahedral geometry, bonded to one oxygen atom and the carbon atoms of the three 2-cyanoethyl groups. wikipedia.org The molecule exhibits threefold rotational symmetry that aligns with the phosphorus-oxygen (P-O) bond axis. brandeis.edudtic.mil This results in a flattened appearance for the P(CH₂CH₂CN)₃ group, with the three cyanoethyl groups being conformationally identical in a gauche-trans arrangement. researchgate.net

Analysis of Phosphorus-Oxygen Bond Distances and Carbon-Phosphorus-Carbon Angles

Detailed analysis of the crystallographic data reveals specific bond parameters that are crucial for understanding the nature of the bonding within the TCEPO molecule. The phosphorus-oxygen double bond (P=O) distance has been measured to be 1.485 (3) Å. brandeis.edu This short bond length is characteristic of phosphine (B1218219) oxides and is attributed to a combination of sigma and pi bonding, with a significant polar component. wikipedia.orgechemi.com The geometry around the phosphorus atom is further defined by the Carbon-Phosphorus-Carbon (C-P-C) bond angle, which was determined to be 106.43 (12)°. brandeis.edu This value is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation that can be attributed to steric and electronic effects of the substituents.

Investigation of Crystallographic Symmetry and Unit Cell Parameters

The crystal structure of TCEPO belongs to the rhombohedral space group R3c. brandeis.eduevitachem.com The unit cell parameters have been precisely determined from the diffraction data.

Crystallographic Data for this compound
ParameterValueReference
Molecular FormulaC₉H₁₂N₃OP brandeis.edu
Molecular Weight209.2 g/mol brandeis.edu
Crystal SystemRhombohedral brandeis.edu
Space GroupR3c brandeis.eduevitachem.com
a (Å)13.501 (4) brandeis.edu
c (Å)10.177 (3) brandeis.edu
Z (formula units/cell)6 brandeis.edu
Calculated Density (Dx) (Mg m⁻³)1.30 brandeis.edu

Spectroscopic Characterization Techniques Applied to TCEPO

Spectroscopic methods are essential for confirming molecular structure and providing insights into the electronic environment and vibrational modes of functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

The vibrational spectra of TCEPO have been analyzed to identify its characteristic functional groups. researchgate.netbohrium.comrsc.org The most prominent features in the infrared (IR) and Raman spectra are the stretching vibrations of the nitrile (C≡N) and phosphoryl (P=O) groups.

The C≡N stretching vibration typically appears in the region of 2200-2300 cm⁻¹. nih.govlibretexts.orgspectroscopyonline.com For TCEPO, this band is a key diagnostic feature. The P=O stretching vibration is also a strong absorption in the IR spectrum, providing direct evidence for the phosphine oxide structure. The analysis of the crystal vibrational spectra of TCEPO and related compounds has been interpreted in the context of their known crystal structures and local molecular symmetries. researchgate.netrsc.orgrsc.org

Characteristic Vibrational Frequencies for TCEPO
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitrile (C≡N)Stretching2240 - 2260 spectroscopyonline.com
Phosphoryl (P=O)Stretching~1150 - 1250 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹³C, ¹H) for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, serving as a powerful tool for structural elucidation in solution.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. cdnsciencepub.com Phosphine oxides typically exhibit characteristic chemical shifts that are distinct from their parent phosphine compounds. tamu.edumagritek.com The ³¹P NMR spectrum of TCEPO would show a single resonance, consistent with the single phosphorus environment in the molecule, at a chemical shift value characteristic for a tertiary phosphine oxide. tamu.eduacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For TCEPO, distinct signals are expected for the three different types of carbon atoms: the nitrile carbon (C≡N), and the two methylene (B1212753) carbons (-CH₂-) of the ethyl group. libretexts.org The nitrile carbon typically resonates in the 115–120 ppm region. libretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of the cyanoethyl groups. Protons on the carbons adjacent to the nitrile group are expected to absorb in the 2-3 ppm region. libretexts.org The spectrum would show two distinct multiplets corresponding to the two non-equivalent methylene groups (-P-CH₂- and -CH₂-CN), with coupling patterns that reflect their proximity to each other and to the phosphorus atom.

Expected NMR Chemical Shift Ranges for TCEPO
NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
³¹PR₃P=O+25 to +50 tamu.edu
¹³C-C≡N115 - 120 libretexts.org
¹³C-CH₂-20 - 40 youtube.com
¹H-CH₂-2.0 - 3.0 libretexts.org

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

The molecular integrity and fragmentation pathways of this compound are effectively elucidated using soft ionization mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS). These methods are crucial for confirming the molecular weight and understanding the stability of the compound under mass spectrometric conditions.

In positive ion mode, this compound readily forms protonated molecules, [M+H]⁺, as well as adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. The high-resolution capabilities of FT-ICR-MS allow for precise mass measurements, confirming the elemental composition. While experimental fragmentation data for the oxide is not extensively documented in peer-reviewed literature, predicted data and studies on the closely related Tris(2-cyanoethyl)phosphine provide valuable insights into its probable fragmentation behavior. A primary fragmentation pathway is anticipated to be the neutral loss of one or more acrylonitrile (B1666552) units (CH₂=CHCN). Another potential fragmentation involves the loss of a water molecule from the protonated species.

The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of this compound in high-resolution mass spectrometry.

Table 1: Predicted m/z Values for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ C₉H₁₃N₃OP⁺ 210.07908
[M+Na]⁺ C₉H₁₂N₃NaOP⁺ 232.06102
[M+K]⁺ C₉H₁₂KN₃OP⁺ 248.03496
[M-H]⁻ C₉H₁₁N₃OP⁻ 208.06452

Data sourced from computational predictions.

Gas-Phase and Solution-Phase Conformational Analysis

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom of its three cyanoethyl chains and the interactions between them.

Investigation of Cyanoethyl Chain Conformations and Rotational Barriers

Detailed experimental or computational data regarding the rotational barriers of the C-C and P-C bonds of the cyanoethyl chains in the gas or solution phase are not extensively available in the current body of scientific literature. Such studies would be valuable for a more complete understanding of the molecule's dynamic behavior and its interaction with other molecules in different environments. Theoretical calculations on simpler organophosphine oxides suggest that the energy barriers to rotation are influenced by steric hindrance and electronic effects of the substituents. nih.gov

Assessment of Intermolecular Interactions and Packing Effects in the Solid State

The solid-state packing of this compound is primarily governed by van der Waals forces. X-ray crystallographic analysis has shown that the molecule crystallizes in the rhombohedral space group R3c. rsc.orgevitachem.com A key finding from these structural studies is the absence of significant intermolecular contacts, such as hydrogen bonds or strong dipole-dipole interactions involving the cyano groups. brandeis.edu This is in contrast to the parent compound, Tris(2-cyanoethyl)phosphine, where intermolecular interactions play a more significant role in the crystal packing. brandeis.edu The molecule possesses a threefold symmetry axis that passes through the phosphorus and oxygen atoms. rsc.org

The table below summarizes the crystallographic data for this compound.

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Rhombohedral
Space Group R3c
a (Å) 13.501(4) rsc.org
c (Å) 10.177(3) rsc.org
P=O bond distance (Å) 1.485(3) rsc.org
C-P-C angle (°) 106.43(12) rsc.org

This efficient packing and lack of strong directional intermolecular forces contribute to its physical properties, such as its melting point and solubility.

Theoretical and Computational Studies on Tris 2 Cyanoethyl Phosphine Oxide

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems, making it highly suitable for studying molecules like TCEPO. These calculations can elucidate the distribution of electrons within the molecule, predict its spectroscopic properties, and map out its electrostatic potential.

Quantum chemical calculations are essential for visualizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding a molecule's reactivity. For TCEPO, the HOMO is expected to have significant contributions from the lone pairs of the phosphoryl oxygen atom, making this site a likely center for electrophilic attack. The LUMO would likely be distributed across the antibonding orbitals of the nitrile (C≡N) groups and the P=O bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental findings.

Vibrational Spectra: The vibrational spectra (Infrared and Raman) of TCEPO have been studied experimentally. researchgate.net Key vibrational modes include the P=O and C≡N stretching frequencies. Computational DFT calculations can predict these vibrational frequencies. For instance, the difference in the P=S and P=Se stretching frequencies in the analogous sulfide (B99878) and selenide (B1212193) compounds has been analyzed with the aid of calculations, suggesting that similar methods can be applied to understand the vibrational modes of TCEPO, such as the interaction between the P=O stretch and skeletal bending modes. researchgate.net

NMR Spectra: Experimental ¹H, ¹³C, and ³¹P NMR data for TCEPO are available. thermofisher.comtandfonline.com Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict NMR chemical shifts. researchgate.net For TCEPO, calculations would be expected to reproduce the observed chemical shifts, confirming the molecular structure in solution and providing insight into the electronic environment of each nucleus. The ³¹P NMR spectrum of TCEPO shows a characteristic peak at approximately 56.66 ppm. thermofisher.com

Experimental Spectroscopic Data for TCEPO
Spectroscopic TechniqueObserved FeatureValue
³¹P NMR (DMSO-d6)Chemical Shift (δ)56.66 ppm thermofisher.com
¹H NMR (DMSO-d6)Methylene (B1212753) C-H (P-CH₂)2.05–2.12 ppm thermofisher.com
Methylene C-H (CH₂-CN)2.51–2.58 ppm thermofisher.com
¹³C NMRCarboxyl Carbon175.87 ppm thermofisher.com
Methylene Carbon25.74 ppm thermofisher.com
Methylene Carbon21.47 ppm thermofisher.com
IR (KBr)C≡N Stretch2245 cm⁻¹ tandfonline.com
RamanP=O Stretch~1184 cm⁻¹ researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution of a molecule. nih.gov For TCEPO, an MEP map would visually confirm the predictions from simpler electronegativity arguments. It is expected to show regions of negative electrostatic potential (typically colored red) concentrated around the phosphoryl oxygen and the nitrogen atoms of the three cyano groups, indicating these are the most likely sites for electrophilic attack. wikipedia.org Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the ethyl chains. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding or coordination with metal ions.

Modeling of Bonding Characteristics within the P=O Moiety and Cyanoethyl Chains

The nature of the phosphoryl (P=O) bond is a topic of ongoing discussion in chemistry, often described as a combination of a sigma bond and a pi bond, with some dative character from the oxygen to the phosphorus. Computational studies allow for a detailed analysis of this bond in TCEPO. The experimentally determined P=O bond length is 1.485 Å. brandeis.edu This is relatively short, suggesting a strong bond with significant double-bond character. The strong electron-withdrawing effect of the three cyanoethyl groups is expected to strengthen the P=O bond by pulling electron density from the phosphorus atom, which in turn enhances the pπ-dπ overlap or polar character of the bond. thermofisher.com Computational models can quantify this effect by analyzing bond orders, orbital contributions, and charge distributions. nih.gov

Conformational Landscape Exploration through Computational Methods

Due to the rotational freedom around several single bonds (P-C and C-C), TCEPO can exist in various conformations. While X-ray crystallography has shown that in the solid state the molecule possesses C₃ symmetry with a gauche-trans conformation for the cyanoethyl chains, this may not be the lowest-energy conformer in the gas phase or in solution. researchgate.netbrandeis.edu

Computational methods are ideal for exploring the full conformational landscape of such flexible molecules. nih.gov By systematically rotating the bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This would likely reveal several low-energy conformers. For similar multi-armed phosphine (B1218219) oxide molecules, computational studies have shown that the solution state often consists of an equilibrium of several conformers. mdpi.com For TCEPO, one would expect to find various gauche and anti arrangements of the ethyl backbones, leading to a complex mixture of conformers with potentially different dipole moments and reactivities. Identifying the global minimum energy structure and the energy barriers between different conformers is crucial for a complete understanding of the molecule's behavior.

Reaction Mechanism Studies of TCEPO Transformations via Computational Chemistry

TCEPO is well-known as the stable oxidation product of tris(2-cyanoethyl)phosphine (B149526) (TCEP). tandfonline.comnih.gov While its formation is established, computational chemistry offers the tools to investigate the mechanisms of its own potential transformations. For example, the hydrolysis of the nitrile groups to carboxylic acids or amides is a plausible reaction under certain conditions.

DFT calculations can be used to model these reaction pathways. nih.gov This involves identifying the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy for the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. smu.edu For the hydrolysis of TCEPO's nitrile groups, computational studies could investigate whether the reaction proceeds via a stepwise or concerted mechanism and how it is affected by catalysts (e.g., acid or base) or solvent molecules. Such studies, while not yet extensively reported for TCEPO itself, represent a key area for future theoretical research to fully characterize the chemical reactivity of this compound.

Coordination Chemistry and Ligand Behavior of Tris 2 Cyanoethyl Phosphine Oxide

Characterization of TCEPO as a Ligand in Metal Complexes

The role of TCEPO in coordination chemistry is primarily defined by the strong donor capacity of the phosphoryl oxygen and the electronic influence of the cyanoethyl substituents.

Consistent with the general behavior of phosphine (B1218219) oxides, TCEPO functions as a hard Lewis base, with the phosphoryl oxygen atom being the principal site for coordination to metal centers. wikipedia.org The lone pairs on the oxygen atom are readily available for donation to a Lewis acidic metal ion, forming a stable M-O bond. wikipedia.org

The structure of the phosphine oxide ligand itself is not significantly altered upon coordination, with the phosphorus center maintaining its tetrahedral geometry. wikipedia.org A key spectroscopic and structural indicator of coordination via the oxygen atom is the change in the P=O bond. In the free, uncoordinated TCEPO molecule, the P=O bond length has been determined by X-ray crystallography to be 1.485(3) Å. dtic.milbrandeis.edu Upon complexation, this P=O bond is expected to lengthen. This elongation, typically around 2%, is a result of the donation of electron density from the P=O π-system to the metal center, which weakens the bond. wikipedia.org For instance, in the complex NiCl₂(OP(C₆H₅)₃)₂, the P-O bond distance is 1.51 Å, elongated from the 1.48 Å distance in free triphenylphosphine (B44618) oxide. wikipedia.org This trend is consistent with the stabilization of the P⁺-O⁻ resonance structure upon complexation. wikipedia.org

While the three nitrile (–C≡N) groups within the TCEPO structure present potential secondary donor sites, their ability to coordinate to a metal center is significantly diminished. The addition of the highly electronegative oxygen atom to the phosphorus center creates a powerful electron-withdrawing phosphoryl group. wikipedia.orgresearchgate.net

This has a pronounced deactivating effect on the donor abilities of the cyano-nitrogen atoms. wikipedia.orgresearchgate.net The inductive effect of the P=O group pulls electron density away from the cyanoethyl arms, reducing the nucleophilicity of the nitrogen lone pair. Consequently, TCEPO typically functions as a monodentate ligand, coordinating exclusively through the phosphoryl oxygen. The potential for TCEPO to act as a chelating or bridging ligand through its nitrile groups is low, as these sites are electronically deactivated. wikipedia.orgresearchgate.net

Synthesis and Structural Characterization of Metal-TCEPO Complexes

The synthesis of metal complexes with TCEPO generally involves direct reaction between the ligand and a suitable metal salt, leading to adducts whose structures are defined by the metal's preferred coordination geometry.

Metal complexes of TCEPO have been prepared through straightforward synthetic routes. A common method involves the reaction of the TCEPO ligand with a metal salt, such as a metal halide, in a suitable solvent like boiling acetone. bohrium.com As phosphine oxides are considered hard ligands, they form the most stable adducts with hard metal centers. wikipedia.org Attempts to form complexes with various metals, including mercury (HgCl₂), have been reported. researchgate.net

The uncoordinated TCEPO molecule has been well-characterized by single-crystal X-ray diffraction. It crystallizes in the rhombohedral R3c space group and possesses C₃ molecular symmetry, with the threefold rotational axis aligned with the P-O bond. dtic.milbrandeis.edu Key structural parameters for the free ligand are detailed in Table 1.

ParameterValueReference
Molecular FormulaC₉H₁₂N₃OP brandeis.edu
Crystal SystemRhombohedral brandeis.edu
Space GroupR3c brandeis.edu
P=O Bond Length1.485(3) Å dtic.milbrandeis.edu
C-P-C Angle106.43(12)° dtic.milbrandeis.edu

Upon formation of a metal complex, the coordination geometry is dictated by the metal ion and the stoichiometry of the ligand. While detailed crystal structures of specific metal-TCEPO adducts are not widely available in the literature, the coordination is expected to occur via the phosphoryl oxygen. The elucidation of the complex's structure would confirm the M-O linkage and reveal the resulting coordination geometry (e.g., tetrahedral, square planar, or octahedral). Crucially, a comparison of the bonding parameters between the free and coordinated ligand would be expected to show a distinct elongation of the P=O bond, as illustrated in Table 2 with a comparative example.

CompoundStateP=O Bond Length (Å)Reference
Tris(2-cyanoethyl)phosphine (B149526) oxide (TCEPO)Free Ligand1.485 brandeis.edu
Triphenylphosphine oxide (TPPO)Free Ligand~1.48 wikipedia.org
NiCl₂(OP(C₆H₅)₃)₂Coordinated Ligand1.51 wikipedia.org

Comparative Ligand Efficacy and Electronic Perturbations

The effectiveness of TCEPO as a ligand is best understood by comparing it to its parent phosphine, tris(2-cyanoethyl)phosphine (TCEP), and other phosphine oxides. Research indicates that TCEPO is a much less effective ligand than its parent phosphine. wikipedia.orgresearchgate.net

Assessment of Donor Strengths Relative to the Parent Phosphine and Other Phosphine Oxides

The donor strength of a phosphine oxide ligand is a critical factor in its coordination chemistry, influencing the stability and properties of the resulting metal complexes. In the case of tris(2-cyanoethyl)phosphine oxide, its donor capacity is significantly influenced by the electronic effects of the cyanoethyl substituents and the presence of the phosphoryl oxygen atom.

Comparison with the Parent Phosphine

Research indicates that this compound is a considerably less effective ligand than its parent phosphine, tris(2-cyanoethyl)phosphine. dtic.milrsc.org The oxidation of the phosphorus atom to form the phosphine oxide introduces a pronounced deactivating effect on the donor abilities of the ligand. dtic.milrsc.org This is consistent with the general understanding that phosphines are typically stronger donors than their corresponding phosphine oxides. The parent phosphine, tris(2-cyanoethyl)phosphine, is itself noted for its low basicity, a characteristic attributed to the electron-withdrawing nature of the three cyanoethyl groups. dtic.mil The subsequent oxidation to the phosphine oxide further diminishes the electron-donating capacity of the molecule.

Comparison with Other Phosphine Oxides

Phosphine oxides, in general, are classified as hard Lewis bases, with the oxygen atom being the donor site. wikipedia.org Their donor strength is primarily dictated by the nature of the substituents attached to the phosphorus atom. Generally, trialkylphosphine oxides are more basic and thus act as better ligands than triarylphosphine oxides. wikipedia.org This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the phosphoryl oxygen, making it a stronger Lewis base. Conversely, aryl groups are more electron-withdrawing, which reduces the basicity of the oxygen atom.

For this compound, the 2-cyanoethyl groups -(CH₂CH₂CN) exert a strong electron-withdrawing effect. This effect significantly reduces the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen. As a result, this compound is expected to be a weaker donor than trialkylphosphine oxides. Its donor strength would also be anticipated to be less than that of triarylphosphine oxides, where the electron-withdrawing effect is generally less pronounced than that of three cyanoethyl groups.

Spectroscopic data from coordination complexes provides evidence for the ligand's donor behavior. In a complex with zinc chloride, ZnCl₂·P(CH₂CH₂CN)₃O, the P=O stretching vibration (ν(P=O)) is observed to shift to a lower frequency (1134 cm⁻¹) compared to the free ligand. researchgate.net This shift is indicative of the coordination of the phosphoryl oxygen to the metal center, as the formation of the M-O bond weakens the P=O bond. The magnitude of this shift can be used as a qualitative measure of donor strength.

Table 1: Comparison of Donor Characteristics of Phosphine Ligands
LigandSubstituent TypeGeneral Donor StrengthKey Characteristics
Tris(2-cyanoethyl)phosphineElectron-withdrawing (cyanoethyl)Weak (for a phosphine)Parent phosphine with low basicity. dtic.mil
This compoundElectron-withdrawing (cyanoethyl)Very WeakSignificantly weaker donor than the parent phosphine. dtic.milrsc.org The P=O oxygen is the donor site.
Trialkylphosphine Oxides (e.g., Trimethylphosphine oxide)Electron-donating (alkyl)Strong (for a phosphine oxide)Generally the strongest donors among phosphine oxides due to the inductive effect of alkyl groups. wikipedia.org
Triarylphosphine Oxides (e.g., Triphenylphosphine oxide)Electron-withdrawing (aryl)ModerateWeaker donors than trialkylphosphine oxides. wikipedia.org

Investigation of Substituent Effects on Coordination Properties

The three cyanoethyl substituents in this compound play a pivotal role in defining its coordination properties. These effects are primarily electronic in nature, stemming from the strong electron-withdrawing character of the nitrile (-CN) group.

The primary effect of the cyanoethyl groups is the significant reduction of the basicity of the phosphoryl oxygen atom. The inductive effect of the -CN group withdraws electron density from the P=O bond, making the oxygen atom a less potent Lewis base. This reduced donor capability means that this compound will form weaker coordination bonds with metal ions compared to phosphine oxides bearing electron-donating substituents like alkyl groups. Consequently, it requires metal centers with a degree of "class 'a'" or hard acid character to form stable complexes. researchgate.net For instance, identifiable complexes have been formed with Zn(II), Cd(II), Co(II), and Ni(II), whereas attempts to form complexes with softer metal acceptors like Pd(II), Pt(II), and Cu(I) were unsuccessful, yielding only the starting materials. researchgate.net

Furthermore, the cyanoethyl groups introduce additional potential donor sites through the nitrogen atoms of the nitrile groups. However, the electron-withdrawing effect that deactivates the P=O group also has a pronounced deactivating effect on the donor abilities of the cyano-nitrogen atoms. dtic.milrsc.org In the case of the ZnCl₂ complex, spectroscopic evidence suggests that both free and coordinated cyanoethyl groups are present, indicating that not all nitrile groups necessarily participate in bonding. researchgate.net This suggests a potential for varied coordination modes, where the ligand could act as a monodentate donor through the oxygen atom or potentially as a multidentate ligand involving one or more of the weakly donating nitrile groups, depending on the metal and reaction conditions.

Table 2: Influence of Cyanoethyl Substituents on Coordination Properties
PropertyObserved Effect of Cyanoethyl GroupsConsequence for Coordination
Donor Strength (Basicity)Strongly electron-withdrawing, reducing electron density on the P=O group.Results in a weak donor ligand, forming weaker M-O bonds compared to alkylphosphine oxides. wikipedia.orgresearchgate.net
Metal PreferenceRequires hard or borderline hard metal acids for stable complex formation.Forms complexes with ions like Zn(II) and Co(II), but not with soft acids like Pd(II) or Pt(II). researchgate.net
P=O Bond upon CoordinationThe P=O stretching frequency decreases upon coordination (e.g., by 27 cm⁻¹ in a ZnCl₂ complex). researchgate.netIndicates weakening of the P=O bond due to electron donation from oxygen to the metal.
Nitrile Group Donor AbilityThe electron-withdrawing effect also deactivates the nitrogen atoms of the cyano groups. dtic.milrsc.orgThe nitrile groups are very weak donors, but may still coordinate under certain conditions, leading to potential multidentate behavior. researchgate.net

Advanced Applications in Chemical Research Involving Tris 2 Cyanoethyl Phosphine Oxide

Role in Solvent Extraction and Separation Science

The separation and purification of metal ions are critical processes in fields ranging from nuclear waste reprocessing to metallurgy. Organophosphorus compounds, particularly phosphine (B1218219) oxides, have been extensively studied as extractants in solvent extraction due to the strong coordinating ability of the phosphoryl (P=O) group. nih.govscispace.com This group acts as a hard Lewis base, readily forming complexes with metal ions. wikipedia.org

Design and Evaluation of TCEPO-based Extractants for Metal Ions (e.g., Lanthanides, Actinides)

The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a significant challenge in the partitioning and transmutation strategy of the nuclear fuel cycle. nih.govresearchgate.net This is due to their similar ionic radii and chemical properties. Organophosphorus extractants are a primary choice for this task due to their high extraction efficiency. nih.govscispace.com While extensive research has focused on extractants like octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and various trialkyl phosphine oxides (TRPO), the specific use of Tris(2-cyanoethyl)phosphine (B149526) oxide (TCEPO) is less documented in widely available literature. nih.govscispace.com

However, the principles of phosphine oxide-based extraction provide a framework for understanding the potential role of TCEPO. The P=O group is the primary site for metal ion coordination. wikipedia.org The presence of the three cyanoethyl groups in TCEPO introduces several key features:

Polarity: The nitrile (-C≡N) groups are highly polar, which can influence the solubility of the extractant and its metal complexes in different organic diluents and potentially affect the extraction mechanism.

Secondary Coordination: The nitrogen atoms of the cyano groups could potentially act as secondary, softer donor sites, which might influence the selectivity between actinides and lanthanides. The separation of these f-block elements often relies on exploiting the slightly greater covalent character in the bonding of actinides with soft-donor ligands. mdpi.com

Steric Factors: The structure and flexibility of the cyanoethyl arms influence how effectively the P=O group can access the metal ion and how the resulting complex is solvated.

Research on analogous systems, such as bis(phosphine oxides), has shown that the nature of the bridging group between two P=O moieties significantly impacts the coordination mode and complexation efficiency with lanthanide ions like Eu³⁺ and Tb³⁺. nih.gov This highlights the critical role that the substituent groups on the phosphorus atom play in designing effective extractants. Although specific data on TCEPO's performance in lanthanide/actinide extraction is not prominent, its structure suggests it could function as a multidentate extractant with potentially unique selectivity profiles arising from the interplay between the hard P=O group and the softer nitrile functionalities. bohrium.comacs.org

Mechanistic Investigations of Complexation and Phase Transfer in Extraction Systems

The mechanism of solvent extraction using phosphine oxides involves the formation of a neutral complex between the metal ion and the extractant, which is then transferred from the aqueous phase to the organic phase. The fundamental interaction is the coordination of the metal ion by the oxygen atom of the P=O group. wikipedia.org

Mⁿ⁺(aq) + nA⁻(aq) + mE(org) ⇌ MAₙEₘ

Where:

Mⁿ⁺ is the metal ion in the aqueous phase.

A⁻ is the counter-anion (e.g., NO₃⁻).

E is the extractant (TCEPO) in the organic phase.

[MAₙEₘ] is the neutral complex formed in the organic phase.

For TCEPO, the complexation would primarily involve the P=O group. However, the cyano groups add a layer of complexity. Studies on Tris(2-cyanoethyl)phosphine (the unoxidized form of TCEPO) with copper(I) have shown that the nitrile groups can participate in secondary coordination, and this interaction is sensitive to the counter-anion present. acs.org This suggests that in a TCEPO-metal complex, the nitrile groups might play a role in the structure of the inner coordination sphere or in the solvation of the complex, thereby influencing the phase transfer equilibrium.

The efficiency of the phase transfer is governed by the hydrophobicity and steric bulk of the resulting metal-extractant complex. While TCEPO itself is a solid, its complexes with metal salts may form a liquid phase that is immiscible with the aqueous solution, a phenomenon observed with other functionalized phosphine oxides. mdpi.com The kinetics of this complex formation and the subsequent phase transfer are critical parameters in designing an effective separation process.

Contributions to Functional Materials and Polymer Science

The unique chemical structure of TCEPO, featuring a reactive phosphine oxide core and three nitrile-functionalized arms, makes it a candidate for the synthesis of novel functional polymers. Phosphine oxide-containing polymers are of interest for applications such as flame retardants, sorbents for metal ions, and precursors for advanced materials. nih.gov

Utilization in the Synthesis of Novel Phosphine Oxide-Containing Polymers and Cationic Compounds

TCEPO can be envisioned as a building block for polymers in several ways. While direct polymerization of TCEPO is not commonly reported, its functional groups offer pathways for incorporation into polymeric structures. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, creating multifunctional monomers that can then be polymerized.

For example, the hydrolysis of the three nitrile groups would yield 3,3',3''-phosphanetriyl-tri-propionic acid, a trifunctional carboxylic acid. This molecule could then be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively, embedding the phosphine oxide group within the polymer backbone.

The synthesis of cationic compounds can be achieved through the reduction of the nitrile groups to primary amines, followed by quaternization. This would result in a trifunctional quaternary ammonium (B1175870) salt, which could be used as a cross-linker or a monomer for creating cationic polymers. Such polymers are explored for various applications, including as antimicrobial agents. nih.govnih.gov

Exploration of Polyquaternization Reactions for Tailored Material Properties

Polyquaternization is a process that creates polymers with positively charged atoms in the repeating unit, known as polyquaternary electrolytes or ionenes. These materials are of interest for their antimicrobial properties, as flocculants, and in gene delivery.

The cyanoethyl groups of TCEPO are precursors for such reactions. A potential pathway involves the reduction of the nitrile groups to primary amines, yielding tris(3-aminopropyl)phosphine oxide. This triamine could then undergo polyquaternization by reacting with an alkyl dihalide (e.g., dibromoethane). The reaction would proceed via nucleophilic substitution, with the amine groups reacting with the dihalide to form a cross-linked, three-dimensional cationic polymer network. The phosphine oxide moiety would be an integral part of this network, influencing its thermal stability and coordinating properties.

Although specific studies detailing the polyquaternization of TCEPO-derived amines are not readily found, the chemistry of amine quaternization is well-established. The resulting cationic polymers would be expected to interact strongly with negatively charged species, a property exploited in antimicrobial applications where the target is the negatively charged bacterial cell membrane. mdpi.comijsra.net

Research into Derived Materials Exhibiting Specific Activities (e.g., Antibacterial Properties)

Polymers containing quaternary ammonium or phosphonium (B103445) groups are known for their antibacterial activity. nih.govnih.gov The general mechanism involves the electrostatic attraction of the positively charged polymer to the negatively charged bacterial cell wall, leading to membrane disruption and cell death. ijsra.netresearchgate.net

Materials derived from TCEPO via the pathways described above (i.e., reduction to amines followed by quaternization) would result in cationic polymers with a high charge density. These materials could be evaluated for their antibacterial efficacy. Key factors influencing their activity would include:

Cationic Charge Density: A higher concentration of positive charges generally leads to stronger interaction with bacterial membranes.

Molecular Weight and Architecture: The size and structure of the polymer (linear vs. cross-linked) affect its ability to interact with and penetrate the cell membrane.

While research on phosphonium-based polymers has shown them to be potent antimicrobial agents, often exceeding the activity of their ammonium analogues, studies specifically on polymers derived from TCEPO are not widely reported. nih.gov However, the synthetic routes are plausible, and the resulting materials represent a promising area for research into new antibacterial agents, combining the stability of the phosphine oxide core with the biocidal activity of polyquaternary structures.

Catalytic Research Applications

Investigation of TCEPO's Role as a Supporting Ligand in Catalytic Systems

The investigation into the role of Tris(2-cyanoethyl)phosphine oxide (TCEPO) as a supporting ligand in catalytic systems reveals a landscape characterized by limited direct research, yet informed by the broader understanding of phosphine oxides in coordination chemistry and catalysis. Generally, phosphine oxides are regarded as weak ligands for transition metals, a characteristic that often curtails their use as primary or supporting ligands in many catalytic processes. nih.govwikipedia.org Their coordination to a metal center typically occurs through the oxygen atom, which acts as a hard Lewis base. wikipedia.org

Despite their weak coordinating ability, phosphine oxides can play a crucial role as stabilizing agents for catalytic species. In some palladium-catalyzed cross-coupling reactions, for instance, phosphine oxide additives have been shown to prevent the decomposition of the catalyst, such as the formation of palladium black. nih.gov This stabilizing effect can lead to more consistent reaction rates and improved yields. nih.gov The phosphine oxide may function as a labile ligand, temporarily coordinating to the metal center to prevent aggregation or oxidation of the active catalyst. nih.gov

Direct studies on the catalytic applications of TCEPO as a supporting ligand are not extensively documented in the scientific literature. However, insights into its potential behavior can be drawn from studies on structurally related compounds. Research on the coordination properties of the oxide of tris(2-carboxyethyl)phosphine, a molecule with a similar tris-substituted phosphine oxide core, indicates that it forms relatively weak complexes with a range of divalent metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). nih.gov The stability constants for these complexes are modest, suggesting a limited ability to act as a strong directing or performance-enhancing ligand in a catalytic cycle. nih.gov

The table below presents the stability constants for the 1:1 metal-ligand complexes of the oxide of tris(2-carboxyethyl)phosphine, offering a proxy for the expected coordinating ability of TCEPO.

Metal Ionlog β(ML)
Ni(II)1.78
Cu(II)2.43
Zn(II)1.77
Cd(II)1.64
Pb(II)2.22

Data sourced from a study on the coordination properties of the oxide of tris(2-carboxyethyl)phosphine. nih.gov

The relatively low stability constants for these complexes, with log β(ML) values generally between 1.5 and 2.5, are indicative of weak ligand-metal interactions. nih.gov It is reasonable to infer that TCEPO, with its cyanoethyl arms, would exhibit similarly weak or potentially even weaker coordination, depending on the electronic influence of the nitrile groups compared to the carboxyl groups. The addition of an oxygen atom to the parent phosphine in such compounds has been observed to have a pronounced deactivating effect on the donor abilities of other potential coordinating atoms within the molecule.

Emerging Research Directions and Future Perspectives for Tris 2 Cyanoethyl Phosphine Oxide

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. For phosphine (B1218219) oxides, this involves moving away from hazardous reagents and solvent-intensive processes towards more atom-economical and environmentally benign alternatives.

Future research will likely focus on adapting emerging green synthetic techniques to the production of Tris(2-cyanoethyl)phosphine (B149526) oxide. Key areas of interest include:

Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions. High-temperature mechanochemical protocols have already proven effective for the deoxygenation of phosphine oxides using hydrosilanes, a process that is rapid and can be performed in the air. rsc.org The application of mechanochemistry to the synthesis of Tris(2-cyanoethyl)phosphine oxide from its phosphine precursor could offer a significantly greener alternative to traditional solution-based oxidation methods.

Photocatalysis: Light-driven reactions represent a powerful tool for sustainable synthesis. Metal-free, photocatalyzed radical reactions have been used to create C2-linked phosphine compounds with 100% atom economy under mild conditions (room temperature, 1 atm). rsc.org Exploring photocatalytic oxidation of Tris(2-cyanoethyl)phosphine could provide a low-energy pathway to its oxide.

Alternative Starting Materials: Current synthetic routes to related compounds often involve hazardous materials like phosphine gas or generate difficult-to-separate byproducts. yacooscience.com Research into alternative, safer phosphorus sources and cleaner reaction pathways, such as those starting from tetramethylolphosphonium salts but with improved purification methods, is crucial. yacooscience.com The goal is to develop scalable processes that minimize risk and waste, aligning with industrial safety and sustainability standards. nankai.edu.cn

Green Synthesis ApproachPotential Advantages for this compoundRelevant Research Findings
Mechanochemistry Solvent-free, reduced reaction times, air-tolerant conditions.Demonstrated for the rapid (within 30 min) deoxygenation of various phosphine oxides. rsc.org
Photocatalysis Metal-free, mild reaction conditions, high atom economy, use of light as a renewable energy source.Successfully used for the synthesis of C2-linked phosphine oxides via radical difunctionalization of acetylene. rsc.org
Safer Reagents Avoidance of highly toxic gases (e.g., PH₃), improved process safety.Methods using tetramethylolphosphonium chloride exist but require optimization to prevent byproduct contamination. yacooscience.com

Integration with Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A detailed understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. The integration of advanced spectroscopic techniques that can monitor reactions in real-time (in situ) is a powerful strategy for gaining these insights.

For this compound, future research will benefit from the application of techniques like in situ NMR and IR spectroscopy to study both its synthesis and its role in subsequent chemical transformations.

Probing Reaction Intermediates: Spectroscopic methods are invaluable for identifying transient species. For instance, in rhodium-catalyzed reactions where phosphine oxides act as promoting ligands, deuterium-labeling experiments combined with spectroscopy have helped to elucidate the reaction pathway, suggesting that steps like the migratory insertion of an alkene can be reversible. mdpi.com

Understanding Ligand Behavior: The vibrational spectra (IR and Raman) of this compound are known to be influenced by its molecular structure and intermolecular interactions. researchgate.netbohrium.com In situ IR spectroscopy can track changes in key vibrational modes, such as the P=O stretch, to understand how the molecule interacts with other reagents, catalysts, or solvents during a reaction. rsc.orgmdpi.com This data is crucial for understanding its behavior as a ligand or catalyst.

Spectroscopic TechniqueInformation GainedExample Application in Related Systems
In Situ NMR Spectroscopy Real-time monitoring of reactant consumption and product formation, identification of intermediates.Used to determine the ligation state of phosphine ligands in transition metal complexes. tuwien.at
In Situ IR Spectroscopy Tracking changes in functional groups (e.g., P=O, C≡N), studying hydrogen bonding and conformational changes.Used to study the interaction of phosphine oxides with H-bond donors rsc.org and analyze conformational equilibria in solution. mdpi.com
Deuterium Labeling Studies Elucidating the reversibility of reaction steps and the fate of specific atoms.Helped to propose a plausible mechanism for a Rh(I)-catalyzed C-H cyclization involving a phosphine oxide ligand. mdpi.com

Expansion of Computational Studies to Complex Reaction Environments

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. For this compound, expanding these studies to more complex, realistic environments is a key future direction.

Predicting Reactivity and Stability: DFT calculations are already used to predict the air stability of phosphines by calculating the energy of the singly occupied molecular orbital (SOMO) of their radical cations. researchgate.net Similar calculations can be applied to Tris(2-cyanoethyl)phosphine and its oxide to understand their electronic structure and reactivity in various chemical environments.

Modeling Complex Systems (QM/MM): As reactions of interest move beyond simple solution-phase models, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods become essential. These approaches allow for the high-accuracy quantum mechanical treatment of the reactive center (e.g., the phosphorus atom and its immediate substituents) while the larger environment (e.g., a polymer matrix or nanoparticle surface) is modeled with less computationally expensive molecular mechanics. This has been successfully applied to study phosphine ligands in large transition metal complexes. tuwien.at

Simulating Large-Scale Systems: For applications in materials science, methods like Density-Functional Tight-Binding (DFTB) are being developed and parameterized to handle very large systems containing thousands of atoms, such as phosphine-ligated gold clusters. semanticscholar.org Applying such methods could predict how this compound interacts with surfaces or self-assembles into larger structures.

Computational MethodResearch FocusKey Insights
Density Functional Theory (DFT) Electronic structure, reaction energetics, spectroscopic properties.Predicts air stability, geometries, and vibrational frequencies. mdpi.comresearchgate.net
QM/MM Simulations Reactions in complex environments (e.g., enzymes, large catalysts).Enables study of ligation states and reaction mechanisms in large molecular systems. tuwien.at
Density-Functional Tight-Binding (DFTB) Very large systems (thousands of atoms), materials interfaces.Allows for quantum chemical simulations of nanoscale clusters and surfaces. semanticscholar.org

Exploration of Novel Interdisciplinary Research Applications within Materials Chemistry and Beyond

While the foundational chemistry of this compound is important, its greatest future potential may lie in novel applications within materials science and other interdisciplinary fields. The unique combination of a polar phosphine oxide group and three nitrile functionalities suggests a range of possibilities.

Polymer Chemistry: Phosphine oxides are increasingly used in polymer science. Tris(hydroxymethyl)phosphine (B1196123) oxide is a known crosslinker for creating flame-retardant polymers. researchgate.net The related tris[2-(2-pyridyl)ethyl]phosphine oxide is also used as a flame retardant. mdpi.com Given these precedents, this compound could be explored as a monomer or additive to impart flame retardancy, thermal stability, or specific adhesive properties to polymers. Furthermore, new phosphine oxides are being designed as highly efficient photoinitiators for near-UV LED-based polymerization, an area where the electronic properties of the cyanoethyl groups could be beneficial. nih.gov

Nanomaterials: The phosphine oxide group is an effective anchor for functionalizing nanoparticles. Polymers containing phosphine oxide moieties have been used to transfer nanoparticles from organic solvents into aqueous solutions, making them water-soluble for biological or catalytic applications. nih.gov The nitrile groups of this compound could offer additional functionality, serving as sites for further chemical modification or providing specific interactions with nanoparticle surfaces or surrounding media.

Coordination Chemistry and Catalysis: While the parent phosphine is a more common ligand, the oxide itself can participate in coordination, particularly as a hydrogen bond acceptor. rsc.org Furthermore, the nitrile groups can coordinate to metal centers. This dual functionality could be exploited to design novel multi-metallic structures or catalysts where the phosphine oxide group directs the assembly or modulates the electronic properties of a catalytic metal center bound to the nitrile groups.

Q & A

Q. What are the critical physical and chemical properties of Tris(2-cyanoethyl)phosphine oxide that influence its handling and experimental design?

Methodological Answer: Key properties include:

  • Melting Point : 97–98°C (crystalline solid at room temperature) .
  • Stability : Non-flammable and non-explosive under standard conditions, but sensitive to hydrolysis due to cyanoethyl groups .
  • Handling Precautions : Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent degradation. Select gloves with proven resistance to nitriles and phosphine oxides, as permeability data are unavailable .

Q. What synthetic routes are recommended for preparing this compound with high purity?

Methodological Answer: While direct synthesis protocols are not detailed in the evidence, analogous methods for phosphine oxides suggest:

  • Oxidation of Tris(2-cyanoethyl)phosphine : Use controlled oxidation with hydrogen peroxide or air under inert conditions .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) to remove unreacted precursors. Monitor purity via 31^{31}P NMR or HPLC-MS .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • 1^{1}H/13^{13}C NMR: Confirm cyanoethyl group integration and absence of hydrolyzed byproducts.
    • 31^{31}P NMR: Verify phosphorus oxidation state (δ ~25–35 ppm for phosphine oxides) .
  • Elemental Analysis : Validate C, H, N, and P percentages against theoretical values .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. What spectroscopic and computational techniques are optimal for studying the coordination behavior of this compound in metal complexes?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bonding (e.g., L-edge for phosphorus coordination) .
  • Density Functional Theory (DFT) : Model electronic interactions between the phosphine oxide and transition metals (e.g., charge transfer in lanthanide complexes) .
  • IR/Raman Spectroscopy : Identify shifts in P=O stretching frequencies (~1150–1250 cm1^{-1}) upon coordination .

Q. How does the electronic structure of this compound compare to other phosphine oxides in catalytic applications?

Methodological Answer:

  • Electron-Withdrawing Cyanoethyl Groups : Reduce electron density at phosphorus, enhancing Lewis acidity. Compare with triphenylphosphine oxide (electron-rich) and trioctylphosphine oxide (hydrophobic) .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) as a stabilizing ligand for Pd(0) intermediates. Monitor turnover frequencies (TOF) vs. other phosphine oxides .

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

Methodological Answer:

  • Controlled Hydrolysis Studies : Use 31^{31}P NMR to track degradation kinetics in aqueous/organic solvent mixtures. Vary pH and temperature to identify destabilizing conditions .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability under inert vs. oxidative atmospheres .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tris(2-chloroethyl)phosphate) to isolate cyanoethyl-specific effects .

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